molecular formula C25H22N2O4 B4067921 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B4067921
M. Wt: 414.5 g/mol
InChI Key: LFHBFDGXRXAYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile, also known as BEC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. BEC is a derivative of the natural compound flavone, which is found in many plants and has been shown to have anti-cancer properties.

Mechanism of Action

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile also inhibits the Akt and ERK signaling pathways, which are involved in cell growth and proliferation. By blocking these pathways, 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases. In addition, 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile is its low toxicity and good tolerability in animal studies. This makes it a promising candidate for further research and potential clinical applications. However, one limitation is the lack of research on its efficacy in human studies. More research is needed to determine the optimal dosage and administration of 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile in humans.

Future Directions

For research on 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile include determining its efficacy in human studies, exploring its potential applications in treating other types of cancer and inflammatory diseases, and optimizing its synthesis method to increase its yield and purity. In addition, more research is needed to understand the mechanism of action of 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile and to identify potential biomarkers that can be used to predict its efficacy in cancer patients. Overall, 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has shown promising potential in cancer treatment and warrants further investigation.

Scientific Research Applications

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have potential anti-cancer properties in various types of cancer, including breast, prostate, and colon cancer. Studies have shown that 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells by blocking the Akt and ERK signaling pathways. In addition, 2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.

properties

IUPAC Name

2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-2-29-23-12-17(8-11-21(23)30-15-16-6-4-3-5-7-16)24-19-10-9-18(28)13-22(19)31-25(27)20(24)14-26/h3-13,24,28H,2,15,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHBFDGXRXAYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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